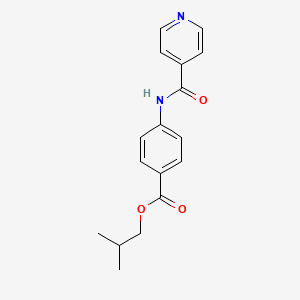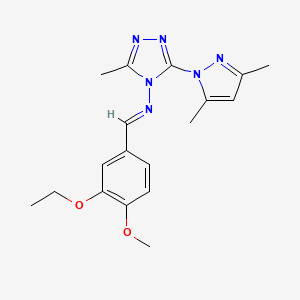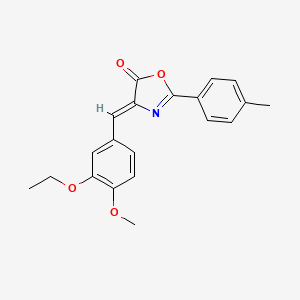
isobutyl 4-(isonicotinoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves esterification reactions, where isobutyl groups are introduced into benzoic acid derivatives. For example, the synthesis of isobutyl p-(dimethylamino) benzoate was achieved through the esterification of p-(dimethylamino)-benzoic acid with isobutanol, using p-toluene sulfonic acid as a catalyst under optimized conditions, yielding an 89% product (W. Jian, Xu Xing-you, & Z. Jun, 2006). Such methodologies might be adaptable for synthesizing isobutyl 4-(isonicotinoylamino)benzoate by substituting appropriate isonicotinic amino components.
Molecular Structure Analysis
The molecular structure of compounds similar to isobutyl 4-(isonicotinoylamino)benzoate often features complex interactions between the isobutyl group and the benzoate core. For instance, the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate was determined, revealing a bilayer structure with molecules tilted at approximately 40 degrees to the layer normal, suggesting a detailed structural arrangement that could be comparable to isobutyl 4-(isonicotinoylamino)benzoate (A. Leadbetter, M. Mazid, & K. Malik, 1980).
Chemical Reactions and Properties
The chemical reactivity of isobutyl 4-(isonicotinoylamino)benzoate can be inferred from studies on similar esters and amides. These compounds participate in a variety of chemical reactions, including esterification, amidation, and reactions with isocyanates. For example, the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates in the presence of DBU led to the formation of substituted 5-vinylideneoxazolidin-2-ones, highlighting the reactive versatility of benzoate derivatives (Masahiro Yoshida, Yuki Komatsuzaki, & M. Ihara*, 2008).
Physical Properties Analysis
The physical properties of similar compounds indicate that branching of the ester alkyl chain, as seen in alkyl 4-(4-alkoxybenzylideneamino)benzoates, affects their liquid crystalline properties. These studies demonstrate how the ester's alkyl group's structure impacts the thermal behavior and phase transitions of the compounds, providing a basis for predicting the physical properties of isobutyl 4-(isonicotinoylamino)benzoate (Y. Matsunaga & Nobuhiko Miyajima, 1985).
Aplicaciones Científicas De Investigación
Antibacterial Activity of Salicylanilide Benzoates
Research on salicylanilide benzoates, a class of compounds structurally related to isobutyl 4-(isonicotinoylamino)benzoate, has demonstrated significant antibacterial properties. These compounds have been evaluated against various mycobacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), showing minimal inhibitory concentrations comparable to standard drugs such as isoniazid. This suggests potential applications in developing new antimicrobial agents for drug-resistant infections (Krátký et al., 2013).
Synthesis and Characterization of Ester Compounds
The synthesis of ester compounds, like isobutyl p-(dimethylamino) benzoate, involves esterification processes that have been optimized under specific conditions. This research area focuses on improving reaction yields and understanding the chemical properties of synthesized esters. Such studies contribute to the development of synthetic methodologies for ester compounds, which can be applied in various fields including pharmaceuticals and materials science (Jian et al., 2006).
Liquid Crystalline Properties for Material Science
Investigations into the liquid crystalline properties of benzoate derivatives, such as isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate, reveal their potential in material science, especially in the design of liquid crystal displays and other optoelectronic devices. The study of these compounds' crystal and molecular structures aids in understanding their phase behavior and applications in creating materials with specific optical properties (Leadbetter et al., 1980).
Catalytic Synthesis of Flavor Compounds
The catalytic synthesis of flavor compounds, such as isobutyl benzoate, using nanometer titanium oxide highlights the application of benzoate esters in the food industry. Optimizing reaction conditions to increase yield points to the importance of catalyst selection and process parameters in producing flavoring agents efficiently (Xu An-wu, 2009).
Safety and Hazards
While specific safety and hazard information for “isobutyl 4-(isonicotinoylamino)benzoate” is not available, similar compounds like isobutyl benzoate are generally advised to be handled with care. They should be stored in a cool, dry place and contact with skin, eyes, or clothing should be avoided .
Propiedades
IUPAC Name |
2-methylpropyl 4-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)11-22-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCPUCWXDPWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-(pyridine-4-amido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)


![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)


![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)